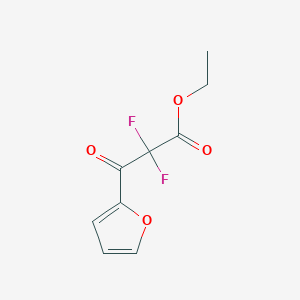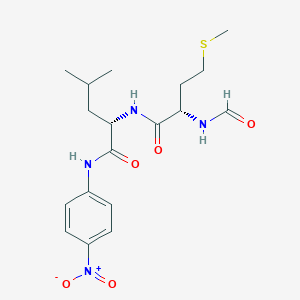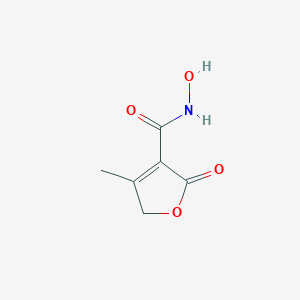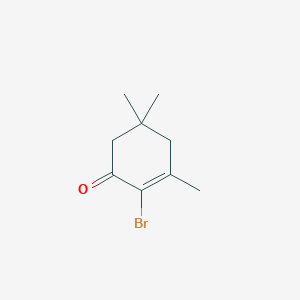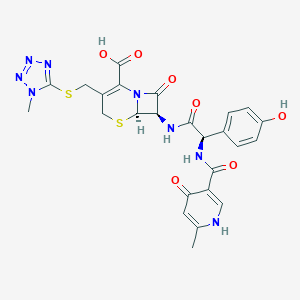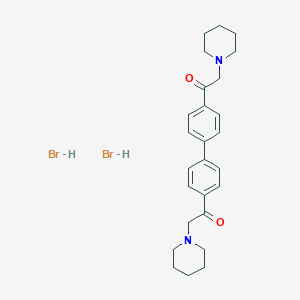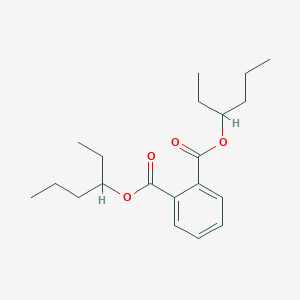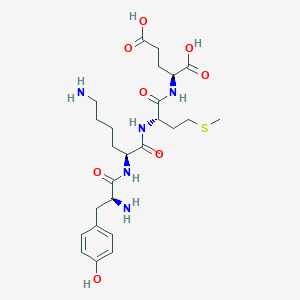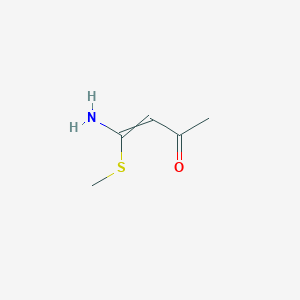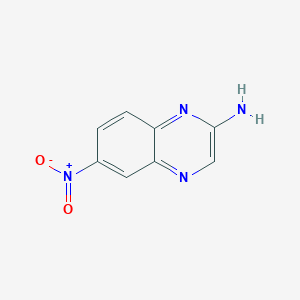
2-Amino-6-nitroquinoxaline
説明
Synthesis Analysis
- One-Pot Synthesis: A practical one-pot synthesis of tetrahydroquinoxalines from 2-amino(nitro)anilines and 1,2-dicarbonyl compounds was discovered, utilizing diboronic acid with water as both solvent and hydrogen donor (Liu et al., 2017).
- Mild Synthesis Approach: 6-Amino-5-bromoquinoxaline was synthesized from 4-nitrobenzene-1,2-diamine, undergoing processes like cyclization, hydrogenation, and bromination (Dong-liang, 2009).
- Reductive Conjugate Addition Nitro-Mannich Route: This method allows for the stereoselective synthesis of 1,2,3,4-tetrahydroquinoxalines with excellent diastereoselectivity (Anderson et al., 2016).
Molecular Structure Analysis
The molecular structure of 2-Amino-6-nitroquinoxaline is characterized by a quinoxaline core with amino and nitro groups at specific positions, contributing to its unique chemical properties and reactivity.
Chemical Reactions and Properties
- Reactivity with Potassium Cyanide: 2, 3-Disubstituted 6-nitroquinoxalines reacted with potassium cyanide in alcoholic solutions form various substituted compounds, demonstrating the compound's reactivity and versatility in chemical transformations (Takahashi & Otomasu, 1970).
- Selective Reduction Processes: Supported gold nanoparticle-catalyzed selective reduction of aromatic, multifunctional nitro precursors, including 2-Amino-6-nitroquinoxaline, into amines and synthesis of complex molecules like 3,4-dihydroquinoxalin-2-ones was reported (Iordanidou et al., 2022).
科学的研究の応用
Fluorescent Substrate for Detecting Hypoxia in Tumors : Rajapakse et al. (2013) found that the selective conversion of 6-nitroquinoline to 6-aminoquinoline under hypoxic conditions could enable its use as a fluorescent substrate for detecting and profiling one-electron reductases in cell culture and biopsy samples, as well as for detecting hypoxia in tumor models (Rajapakse et al., 2013).
Synthesis of Tetrahydroquinoxalines : Liu et al. (2017) demonstrated a one-pot synthesis of tetrahydroquinoxalines from 2-amino(nitro)anilines and 1,2-dicarbonyl compounds, highlighting its utility in organic chemistry (Liu et al., 2017).
Neuroscience Research : Neuman et al. (1988) showed that 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), a compound closely related to 2-Amino-6-nitroquinoxaline, effectively blocks excitatory synaptic transmission in the hippocampus. This makes it a useful antagonist for studying excitatory amino acid-mediated synaptic transmission (Neuman et al., 1988).
Use in Textile Industry : Rangnekar and Tagdiwala (1986) found that 6-acetamido-2-substituted quinoxaline derivatives show potential as fluorescent whiteners for polyester fibers, offering a brighter appearance to textiles (Rangnekar & Tagdiwala, 1986).
Synthesis of Anti-cancer Agents : Lee et al. (2013) reported that microwave-assisted Sonogashira coupling can effectively synthesize 2,3-disubstituted 6-aminoquinoxaline derivatives with regioselective substitutions, offering potential as anti-cancer agents (Lee et al., 2013).
AMPA Receptor Antagonistic Activity : Takano et al. (2005) designed novel 7-substituted 6-nitro-3-oxoquinoxaline-2-carboxylic acids with substituted phenyl groups showing good AMPA receptor antagonistic activity and neuroprotective efficacy (Takano et al., 2005).
Antibacterial Properties : Taiwo et al. (2021) synthesized 3-methylquinoxaline-2-hydrazone derivatives demonstrating promising antibacterial properties, which could aid in formulating antibacterial compounds against antibiotic-resistant pathogens (Taiwo et al., 2021).
将来の方向性
Quinoxaline, the core structure of 2-Amino-6-nitroquinoxaline, has become a subject of extensive research due to its wide range of physicochemical and biological activities . Future research may focus on the development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups .
特性
IUPAC Name |
6-nitroquinoxalin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c9-8-4-10-7-3-5(12(13)14)1-2-6(7)11-8/h1-4H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPYYXCOFZEGNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376430 | |
| Record name | 2-AMINO-6-NITROQUINOXALINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-nitroquinoxaline | |
CAS RN |
115726-26-6 | |
| Record name | 2-AMINO-6-NITROQUINOXALINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Benzimidazole,2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-(9CI)](/img/structure/B47115.png)
![Benzyl N-[2-(hydroxymethyl)phenyl]carbamate](/img/structure/B47119.png)

